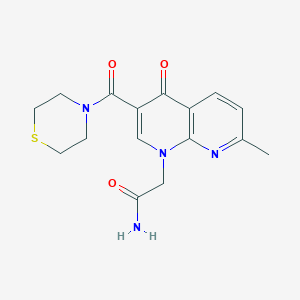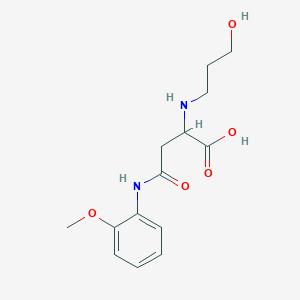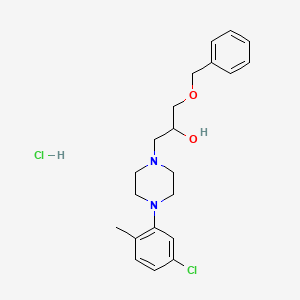
2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality 2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Synthesis and Antibacterial Activity : The compound 2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide and its derivatives have been synthesized and found to exhibit significant antibacterial activity. Studies have shown these compounds to be effective against various bacterial strains, emphasizing their potential in combating bacterial infections. The compounds demonstrate a strong ability to inhibit bacterial growth, making them valuable for further research and development in the field of antibiotics (Ramalingam, Kundenapally, Ramesh, Domala, & Sreenivasulu, 2019).
Interaction with DNA
Binding and Interaction Studies : The interaction of certain derivatives of this compound with DNA has been extensively studied. For instance, thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids, synthesized from derivatives of the compound, have been shown to bind with DNA, causing bathochromic and hypochromic shifts in the absorption spectrum. This indicates a strong interaction between the compound and DNA, with significant binding parameters and an increase in the melting temperature of DNA upon binding. Such interactions are crucial in understanding the role of these compounds in genetic material and their potential applications in genetic engineering and therapy (T. R. R. Naik, H. Naik, M. Raghavendra, & S. K. Naik, 2006).
Synthetic Chemistry and Molecular Structures
Synthesis of Derivatives and Structural Elucidation : The compound and its derivatives serve as key intermediates in the synthesis of various structurally complex molecules. They have been used to synthesize a wide array of compounds, including thioxoquinazolinone derivatives, 1,8-naphthyridine derivatives, and others. The structural elucidation of these compounds has been performed using techniques like IR, NMR, and Mass spectra, providing deep insights into their molecular structure and the potential for further chemical modifications (M. Saleh & Ala Ismael Ayoub, 2014).
Antioxidant Properties
Free Radical Scavenging Activity : Derivatives of the compound have shown significant free radical scavenging activity. Studies involving various in vitro assays and quantum chemistry calculations have revealed the potential of these derivatives as potent free radical scavengers. The findings suggest these compounds can be comparable to standard antioxidants and may have applications in preventing oxidative stress-related diseases (Khawla Boudebbous, Noudjoud Hamdouni, Houssem Boulebd, Wissame Zemamouche, A. Boudjada, & Abdemadjid Debache, 2021).
Propiedades
IUPAC Name |
2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-2-3-11-14(22)12(16(23)19-4-6-24-7-5-19)8-20(9-13(17)21)15(11)18-10/h2-3,8H,4-7,9H2,1H3,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMGXESRIWKIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2446940.png)
![4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2446942.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2446943.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2446945.png)
![N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2446949.png)

![Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2446953.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2446954.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2446956.png)
![3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2446957.png)


